molecular formula C21H16ClN3O2 B4651620 N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide

N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide

Cat. No. B4651620
M. Wt: 377.8 g/mol
InChI Key: JKQIPBXZAUHINV-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide, also known as ABT-737, is a small molecule inhibitor that selectively targets the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2), B-cell lymphoma-extra large (Bcl-xL), and B-cell lymphoma-w (Bcl-w). ABT-737 has been shown to induce apoptosis in cancer cells and has potential as a therapeutic agent in cancer treatment.

Mechanism of Action

N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide selectively binds to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, displacing pro-apoptotic proteins and inducing apoptosis in cancer cells. The binding of N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide to Bcl-2, Bcl-xL, and Bcl-w results in the release of cytochrome c from the mitochondria, which activates the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to have minimal effects on normal cells, indicating its potential as a selective anticancer agent. N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been shown to inhibit tumor growth in preclinical models of cancer and has shown synergistic effects when used in combination with other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for Bcl-2, Bcl-xL, and Bcl-w. N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has also been extensively studied in preclinical models of cancer and has shown promising results in inducing apoptosis in cancer cells. However, N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research on N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide. One direction is to further investigate the mechanism of action of N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide and its effects on other cellular pathways. Another direction is to develop more potent and selective inhibitors of Bcl-2, Bcl-xL, and Bcl-w. Additionally, research on the use of N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide in combination with other chemotherapeutic agents and its potential as a therapeutic agent in cancer treatment is ongoing.

Scientific Research Applications

N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been extensively studied in preclinical models of cancer and has shown promising results in inducing apoptosis in cancer cells. It has been shown to be effective in a variety of cancer types, including leukemia, lymphoma, and solid tumors. N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has also been studied in combination with other chemotherapeutic agents and has shown synergistic effects in inducing apoptosis in cancer cells.

properties

IUPAC Name

N-[(E)-3-(4-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-17-8-10-18(11-9-17)24-21(27)19(13-15-5-4-12-23-14-15)25-20(26)16-6-2-1-3-7-16/h1-14H,(H,24,27)(H,25,26)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQIPBXZAUHINV-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-(4-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
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N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
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N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide

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